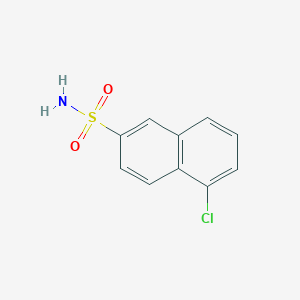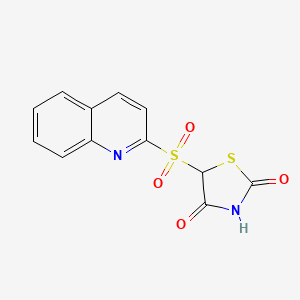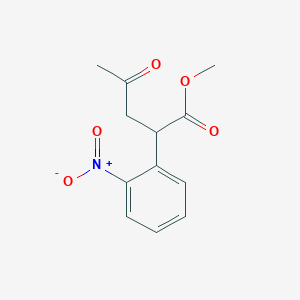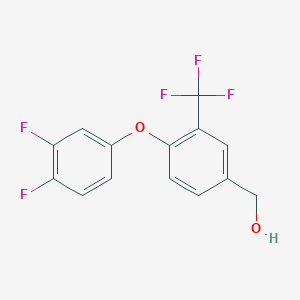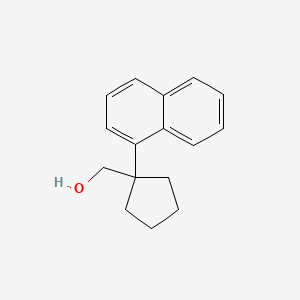
1-(2-Chloro-4-nitrophenyl)-4-isopropylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-nitrophenyl)-4-isopropylpiperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrophenyl)-4-isopropylpiperazine typically involves the reaction of 2-chloro-4-nitroaniline with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. The reaction can be represented as follows:
2-Chloro-4-nitroaniline+Isopropylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1-(2-Chloro-4-nitrophenyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-Amino-4-nitro-phenyl)-4-isopropyl-piperazine.
Reduction: Formation of 1-(2-Chloro-4-amino-phenyl)-4-isopropyl-piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
科学研究应用
1-(2-Chloro-4-nitrophenyl)-4-isopropylpiperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-4-isopropylpiperazine involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Chloro-4-nitrophenol: A related compound with similar structural features but different functional groups.
4-Chloro-2-nitrophenol: Another related compound with a different arrangement of chlorine and nitro groups.
2,6-Dichloro-4-nitrophenol: A compound with additional chlorine atoms, leading to different chemical properties.
Uniqueness
1-(2-Chloro-4-nitrophenyl)-4-isopropylpiperazine is unique due to its specific combination of functional groups and its potential applications in various fields. Its piperazine backbone and the presence of both chlorine and nitro groups contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
915020-66-5 |
|---|---|
分子式 |
C13H18ClN3O2 |
分子量 |
283.75 g/mol |
IUPAC 名称 |
1-(2-chloro-4-nitrophenyl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C13H18ClN3O2/c1-10(2)15-5-7-16(8-6-15)13-4-3-11(17(18)19)9-12(13)14/h3-4,9-10H,5-8H2,1-2H3 |
InChI 键 |
RZCRPRFBKSBAGG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


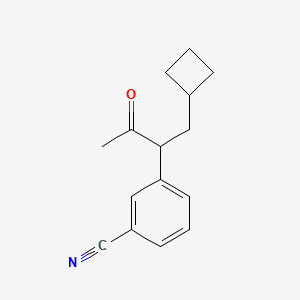
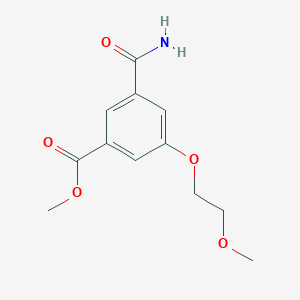
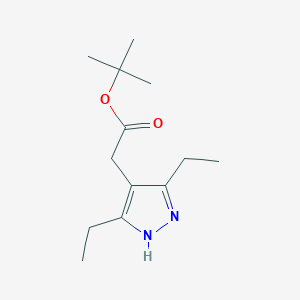
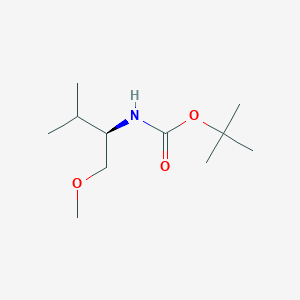


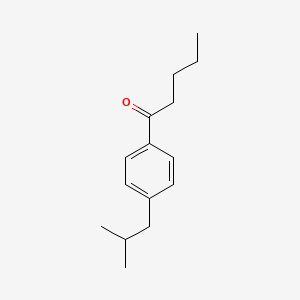

![tert-butyl 6-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1,4-oxazepane-4-carboxylate](/img/structure/B8419600.png)
